Molecular Weight and Chromophoric Differentiation from Unsubstituted Benzenemethanesulfonyl Chloride
The target compound (MW 335.8 g/mol, C₁₅H₁₀ClNO₄S) possesses a molecular weight 145.2 g/mol higher than unsubstituted benzenemethanesulfonyl chloride (CAS 1939-99-7, MW 190.65 g/mol, C₇H₇ClO₂S) . This mass difference, conferred by the phthalimide moiety, enables unambiguous mass spectrometric tracking of reaction intermediates and products through LC-MS analysis. Additionally, the phthalimide chromophore provides strong UV absorption at approximately 295 nm (π→π* transition of the isoindole-1,3-dione system), a spectral feature entirely absent in the unsubstituted parent compound, facilitating HPLC-based reaction monitoring and purity assessment at concentrations where the benzylic sulfonyl chloride alone would be UV-transparent [1].
| Evidence Dimension | Molecular weight and UV detectability |
|---|---|
| Target Compound Data | MW 335.8 g/mol; phthalimide UV absorption at ~295 nm |
| Comparator Or Baseline | Benzenemethanesulfonyl chloride (CAS 1939-99-7): MW 190.65 g/mol; no phthalimide chromophore |
| Quantified Difference | ΔMW = 145.2 g/mol; gain of strong UV chromophore |
| Conditions | Calculated from molecular formulas; UV properties inferred from phthalimide class behavior |
Why This Matters
For procurement decisions in multi-step synthesis, the higher MW and chromophoric properties directly enable reaction monitoring and intermediate characterization that are impossible with the unsubstituted analog, reducing analytical burden.
- [1] SpectraBase. 4-(1,3-DIOXO-2,3-DIHYDRO-1H-2-ISOINDOLYL)-1-BENZENE-SULFONYL-CHLORIDE. Compound ID: 8dJC6kMaUCA. https://spectrabase.com/ (accessed 2024). View Source
